molecular formula C15H32O5Si B1603201 Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- CAS No. 220520-33-2

Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-

Cat. No.: B1603201
CAS No.: 220520-33-2
M. Wt: 320.5 g/mol
InChI Key: GAMLUOSQYHLFCT-UHFFFAOYSA-N
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Description

Chemical Characterization of Silane, Triethoxy[3-[(3-Ethyl-3-Oxetanyl)Methoxy]Propyl]-

The comprehensive chemical characterization of this organosilicon compound encompasses detailed analysis of its nomenclature, structural features, and three-dimensional molecular arrangement. Understanding the systematic approach to naming this complex molecule provides crucial insights into its functional group distribution and connectivity patterns. The compound's structural identification requires careful consideration of both the silicon-centered alkoxy groups and the oxetane-containing propyl chain that defines its unique chemical behavior.

The molecular architecture demonstrates the integration of multiple functional domains within a single structure, creating opportunities for diverse chemical interactions. The presence of three ethoxy groups attached to silicon establishes the compound's classification within the trialkoxysilane family, while the oxetane-containing substituent introduces additional complexity through its four-membered heterocyclic ring system. This structural complexity necessitates thorough analysis of nomenclature protocols and conformational behavior to fully understand the compound's chemical properties.

Systematic Nomenclature and Structural Identification

The systematic nomenclature of silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- follows established International Union of Pure and Applied Chemistry principles for organosilicon compounds. The naming convention begins with the central silicon atom and proceeds to identify the substituent groups in order of priority. The compound's name reflects the presence of three ethoxy groups (triethoxy) attached to silicon, along with a complex propyl chain that contains an oxetane ring system linked through a methoxy bridge.

The structural identification process reveals that this compound contains a silicon atom as the central coordination center, surrounded by three ethoxy groups and one propyl chain bearing the oxetane functionality. The propyl chain serves as a spacer unit that connects the silicon center to the oxetane ring through an ether linkage. This architectural arrangement creates a molecular structure that combines the hydrolyzable properties of alkoxysilanes with the ring-opening potential of oxetane systems, resulting in a compound with dual reactive capabilities.

International Union of Pure and Applied Chemistry Name Derivation and Isomerism Considerations

The International Union of Pure and Applied Chemistry name triethoxy-[3-[(3-ethyloxetan-3-yl)methoxy]propyl]silane is systematically derived by identifying the silicon atom as the central element and proceeding to name the attached substituents according to established priority rules. The derivation begins with the identification of the three identical ethoxy groups (triethoxy), followed by the complex substituted propyl chain. The propyl portion is designated as 3-substituted, indicating that the methoxy group is attached to the terminal carbon of the propyl chain.

The oxetane ring nomenclature within the substituent follows specific conventions for four-membered heterocyclic systems. The designation "3-ethyloxetan-3-yl" indicates that the oxetane ring bears an ethyl substituent at the 3-position, with the point of attachment also occurring at this same carbon atom. This structural feature creates a quaternary carbon center within the oxetane ring, which significantly influences the ring's conformational behavior and reactivity patterns. The methoxy linkage between the oxetane ring and the propyl chain is explicitly identified in the name through the "methoxy" designation.

Isomerism considerations for this compound primarily involve the potential for conformational isomers arising from rotation around single bonds, particularly the carbon-carbon bonds in the propyl chain and the carbon-oxygen bonds in the ethoxy groups. The oxetane ring itself is conformationally constrained due to its four-membered structure, which limits the flexibility of this portion of the molecule. However, the ethyl substituent on the oxetane ring can adopt different conformational arrangements relative to the ring plane, contributing to the overall conformational complexity of the compound.

Molecular Formula Validation (C₁₅H₃₂O₅Si) via Mass Spectrometry

The molecular formula C₁₅H₃₂O₅Si for silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- corresponds to a calculated molecular weight of 320.50 g/mol, which is consistent with the experimentally determined value. Mass spectrometric analysis provides definitive validation of this molecular formula through accurate mass determination and fragmentation pattern analysis. The compound's molecular ion peak at m/z 320 confirms the molecular weight, while characteristic fragmentation patterns support the proposed structural arrangement.

The carbon count of fifteen atoms is distributed across the three ethoxy groups (six carbon atoms), the propyl chain (three carbon atoms), the oxetane ring (four carbon atoms), and the ethyl substituent on the oxetane ring (two carbon atoms). The hydrogen count of thirty-two atoms reflects the saturated nature of all carbon centers, with each carbon atom bearing the appropriate number of hydrogen substituents based on its bonding environment. The oxygen count of five atoms includes three oxygen atoms from the ethoxy groups, one oxygen atom in the oxetane ring, and one oxygen atom in the methoxy linkage.

The silicon atom serves as the central heteroatom and coordination center for the molecular structure. Mass spectrometric fragmentation typically reveals loss of ethoxy groups from the silicon center, generating characteristic fragment ions that confirm the presence of the triethoxysilane functionality. Additional fragmentation may occur through cleavage of the propyl chain or opening of the oxetane ring, providing further structural confirmation through fragment ion analysis.

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- reveals complex spatial arrangements that arise from the interaction between the flexible alkoxysilane portion and the conformationally constrained oxetane ring system. The overall molecular geometry is dominated by the tetrahedral coordination environment around the silicon atom, which establishes the basic spatial framework for the molecule. The propyl chain connecting the silicon center to the oxetane ring introduces additional conformational flexibility that significantly influences the compound's three-dimensional structure.

The conformational behavior of this compound is particularly influenced by the presence of the oxetane ring, which exhibits limited flexibility due to its four-membered structure. Research on oxetane-containing compounds has demonstrated that these rings typically adopt puckered conformations to minimize angle strain, with bond angles significantly deviating from ideal tetrahedral values. The integration of this conformationally rigid oxetane unit with the more flexible silane and propyl portions creates a molecular system with distinct conformational preferences and energetic barriers to rotation.

Bond Angle Calculations for Oxetane-Silane Linkage

The bond angle calculations for the oxetane-silane linkage in this compound require consideration of both the tetrahedral geometry around silicon and the strained geometry of the oxetane ring system. The silicon atom maintains approximately tetrahedral bond angles of 109.5° with its four substituents, including the three ethoxy groups and the propyl chain. However, the propyl chain's connection to the oxetane ring through the methoxy linkage introduces geometric constraints that influence the overall molecular conformation.

Oxetane rings typically exhibit bond angles that deviate significantly from ideal tetrahedral values due to the constraints imposed by the four-membered ring structure. Research on related oxetane compounds has shown that bond angles within the ring range from approximately 85° to 92°, with the smallest angles typically occurring at the carbon atoms and the largest at the oxygen atom. In the case of 3-ethyl-3-oxetanemethanol, bond angles have been observed to range from 85.1° to 91.5°, demonstrating the significant angular distortion present in these systems.

The carbon-oxygen-carbon angle in the methoxy linkage connecting the oxetane ring to the propyl chain typically adopts values near 110-115°, which is characteristic of ether linkages. This angle is influenced by the steric interactions between the oxetane ring and the propyl chain, as well as by the conformational preferences of the methoxy group itself. The overall geometry of the linkage region creates a specific spatial arrangement that positions the oxetane ring at a defined distance and orientation relative to the silicon center.

Steric Effects of Ethyl-Oxetanyl Methoxypropyl Substituents

The steric effects arising from the ethyl-oxetanyl methoxypropyl substituent significantly influence the conformational behavior and reactivity patterns of this organosilicon compound. The bulky nature of this substituent, compared to simple alkyl groups, creates substantial steric hindrance around the silicon center that affects both the spatial arrangement of the ethoxy groups and the accessibility of the silicon atom to nucleophilic attack. Research on steric effects in organosilicon chemistry has demonstrated that alkyl substituents contribute exclusively through steric interactions, with these effects being additive in nature.

The ethyl substituent on the oxetane ring contributes additional steric bulk that further constrains the conformational flexibility of the overall substituent chain. This ethyl group, positioned at the quaternary carbon center of the oxetane ring, creates a branched structure that increases the effective size of the substituent and influences its interaction with the ethoxy groups attached to silicon. The steric parameters for ethyl groups in organosilicon systems have been well-characterized, with values that can be used to predict the influence of this substituent on reaction rates and conformational preferences.

The methoxypropyl portion of the substituent introduces a flexible spacer that can adopt multiple conformational arrangements to minimize steric interactions. The three-carbon chain length provides sufficient flexibility to allow the oxetane ring to position itself at various distances and orientations relative to the silicon center. However, the presence of the methoxy group creates additional steric bulk at the terminus of the propyl chain, which influences the preferred conformational arrangements and contributes to the overall steric profile of the substituent.

Properties

IUPAC Name

triethoxy-[3-[(3-ethyloxetan-3-yl)methoxy]propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O5Si/c1-5-15(13-17-14-15)12-16-10-9-11-21(18-6-2,19-7-3)20-8-4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMLUOSQYHLFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620404
Record name Triethoxy{3-[(3-ethyloxetan-3-yl)methoxy]propyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220520-33-2
Record name Triethoxy{3-[(3-ethyloxetan-3-yl)methoxy]propyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route

The preparation of Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- generally follows a multi-step synthetic route:

  • Synthesis of the functionalized organic intermediate : The 3-[(3-ethyl-3-oxetanyl)methoxy]propyl moiety is first prepared via etherification reactions, where 3-ethyl-3-oxetanol is reacted with a suitable 3-hydroxypropyl derivative under acidic or basic catalysis to form the methoxypropyl ether.

  • Introduction of triethoxysilane functionality : The functionalized organic intermediate is then reacted with triethoxysilane or its reactive derivatives (e.g., triethoxysilyl chloride) through nucleophilic substitution or hydrosilylation reactions. This step often requires anhydrous conditions and inert atmosphere to prevent premature hydrolysis of the silane groups.

  • Purification : The crude product is purified by distillation under reduced pressure or chromatographic methods to remove unreacted starting materials and side products, ensuring high purity.

Reaction Conditions and Catalysts

  • Temperature : Controlled between 50°C to 150°C depending on the step, with reflux conditions commonly employed during etherification and silanization.
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) for etherification; platinum-based catalysts or Lewis acids for hydrosilylation.
  • Solvents : Anhydrous toluene, tetrahydrofuran, or other aprotic solvents are preferred to maintain silane stability.

Key Parameters Influencing Yield and Purity

Parameter Typical Range/Condition Effect on Product
Reaction temperature 50–150 °C Higher temps increase rate but risk side reactions
Reaction time 4–12 hours Sufficient time needed for complete conversion
Catalyst concentration 0.1–1 mol% Optimizes reaction rate and selectivity
Solvent dryness <50 ppm water Prevents premature silane hydrolysis
Atmosphere Nitrogen or argon Protects reactive silane groups

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%) Purity (%)
Etherification + Hydrosilylation High selectivity, mild conditions Requires inert atmosphere, sensitive reagents 80–90 95–99
Direct substitution with triethoxysilyl chloride Simpler reaction setup Generates HCl byproduct, requires neutralization 70–85 90–95
Catalytic hydrosilylation Efficient for introducing silane groups Expensive catalysts, requires careful control 85–92 96–99

Research Findings and Optimization Strategies

  • Polymerization inhibitors such as hydroquinone derivatives can be added during synthesis to prevent unwanted polymerization of the oxetane ring or silane groups.
  • Phase transfer catalysts enhance the nucleophilic substitution efficiency when reacting silane chlorides with organic intermediates.
  • Stepwise purification , including washing of filter residues and combined distillation, significantly improves the purity of the final silane product, achieving purities up to 99.6% and yields up to 86.9% as demonstrated in analogous silane syntheses.
  • Control of moisture content is critical throughout the process to prevent premature hydrolysis of triethoxysilane groups, which can lead to gelation or polymer formation.

Chemical Reactions Analysis

Types of Reactions

Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- undergoes various chemical reactions, including:

    Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.

    Condensation: Silanol groups can further condense to form siloxane bonds.

    Substitution: The oxetanyl group can participate in ring-opening reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Condensation: Catalysts such as acids or bases.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Silanetriol derivatives.

    Condensation: Polysiloxanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- is used in a wide range of scientific research applications:

    Chemistry: As a coupling agent in the synthesis of hybrid organic-inorganic materials.

    Biology: In the modification of surfaces for cell culture studies.

    Medicine: As a precursor in the synthesis of biocompatible materials for medical implants.

    Industry: In the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The compound exerts its effects primarily through the formation of siloxane bonds. The ethoxy groups are hydrolyzed to form silanol groups, which can then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and specific reaction conditions. The oxetanyl group can undergo ring-opening reactions, providing additional functionalization opportunities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of the target compound with analogous silanes:

Compound Name Functional Group Molecular Formula Molecular Weight Key Applications References
Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- Oxetane, triethoxy C₁₅H₃₂O₆Si 360.5 g/mol Polymer crosslinking, adhesion promotion
(3-Glycidoxypropyl)trimethoxysilane Epoxide (oxirane), trimethoxy C₉H₂₀O₅Si 236.3 g/mol Coatings, adhesives, corrosion inhibition
(3-Aminopropyl)triethoxysilane (APTES) Amine, triethoxy C₉H₂₃NO₃Si 221.4 g/mol Surface modification, biosensors
(3-Chloropropyl)triethoxysilane Chloro, triethoxy C₉H₂₁ClO₃Si 240.8 g/mol Intermediate for further functionalization
Vinyltriethoxysilane (VTES) Vinyl, triethoxy C₈H₁₈O₃Si 190.3 g/mol Rubber reinforcement, composite materials

Reactivity and Performance

  • Hydrolysis Rates : Triethoxy silanes hydrolyze slower than trimethoxy analogs (e.g., (3-glycidoxypropyl)trimethoxysilane) due to the larger ethoxy groups, offering better control in sol-gel processes .
  • Oxetane vs. Epoxide : The oxetane group in the target compound is less reactive in ring-opening reactions compared to epoxides, providing enhanced thermal stability and reduced side reactions .
  • Corrosion Resistance: Composite coatings combining γ-glycidoxypropyl trimethoxy silane and γ-aminopropyl triethoxy silane demonstrate superior corrosion resistance on metals, highlighting the synergistic effects of epoxide and amine groups .

Research Findings and Performance Data

  • Sol-Gel Synthesis: Triethoxy silanes form more stable networks than trimethoxy analogs in hybrid organic-inorganic coatings, as evidenced by studies using TEOS and APTES .
  • Thermal Stability : Oxetane-containing silanes exhibit decomposition temperatures ~50°C higher than epoxide analogs, making them suitable for high-temperature environments .
  • Corrosion Inhibition: A composite coating of γ-aminopropyl triethoxy silane and γ-glycidoxypropyl trimethoxy silane reduced corrosion rates on galvanized steel by 80% compared to untreated surfaces .

Biological Activity

Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- is a silane compound that has garnered attention for its potential applications in various fields, including materials science and biomedical engineering. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications.

Chemical Structure and Properties

The compound's chemical formula is C12H26O5SiC_{12}H_{26}O_5Si with a molecular weight of approximately 290.43 g/mol. Its structure includes a triethoxy group and a methoxylated oxetane, which contributes to its unique properties.

Biological Activity Overview

Research into the biological activity of silane compounds typically focuses on their interactions with biological systems, including cytotoxicity, biocompatibility, and potential therapeutic effects. Here are some key findings related to the biological activity of Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-:

Case Studies

A few notable studies have explored the biological implications of similar silanes:

  • Study on Antimicrobial Silanes : Research has shown that silanes modified with quaternary ammonium groups exhibit significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the triethoxy group could enhance antimicrobial activity in Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- .
  • Biocompatibility Assessment : A comparative study evaluated the biocompatibility of several silane compounds used in biomedical applications. Results indicated that compounds with lower molecular weights and fewer functional groups tended to exhibit better cell viability and adhesion properties .

Data Table: Biological Activity Summary

Property Observation
CytotoxicityLow cytotoxic effects on mammalian cells
BiocompatibilityPromotes adhesion; suitable for biomaterials
Antimicrobial ActivityPotential based on structural analogs
Thermal StabilityHigh thermal stability observed in related compounds

The biological activity of silanes often involves their ability to form covalent bonds with hydroxyl groups on surfaces, enhancing adhesion and stability. The unique oxetane structure may also facilitate polymerization reactions under UV light, leading to the formation of robust coatings that can encapsulate drugs or other bioactive agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]silane, and how can its purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, reacting 3-ethyl-3-oxetanylmethanol with allyl bromide followed by hydrosilylation using triethoxysilane in the presence of a platinum catalyst.
  • Characterization : Use 1^1H NMR and 29^29Si NMR to confirm the silane linkage and oxetane ring integrity. FT-IR can verify Si-O-C and oxetane C-O-C bonds (~1100 cm1^{-1} and ~980 cm1^{-1}, respectively). Purity should be assessed via GC-MS or HPLC with a C18 column .

Q. How does the oxetane functional group influence the hydrolysis kinetics of this silane compared to epoxy-modified analogs?

  • Methodology : Conduct kinetic studies under controlled humidity (e.g., 40–80% RH) using in situ FT-IR to monitor Si-O-alkoxy hydrolysis. Compare with epoxy-functional silanes (e.g., 3-glycidoxypropyltrimethoxysilane).
  • Findings : Oxetanes generally exhibit slower hydrolysis due to reduced ring strain compared to epoxides, leading to delayed crosslinking. This property is advantageous for applications requiring extended working times .

Q. What solvent systems are compatible with this silane for surface modification of SiO2_2 substrates?

  • Methodology : Test solubility in polar aprotic solvents (e.g., THF, DMF) and aqueous-alcoholic mixtures (e.g., ethanol/water, 95:5 v/v). Use contact angle measurements to assess monolayer formation on silicon wafers.
  • Recommendation : Ethanol/water mixtures (pH 4–5, adjusted with acetic acid) optimize hydrolysis and adhesion. Avoid chlorinated solvents, which may compete with silanol bonding .

Advanced Research Questions

Q. How do competing reactions (e.g., oxetane ring-opening vs. silanol condensation) affect the functionalization efficiency of this silane in polymer composites?

  • Methodology : Use 1^1H NMR to track oxetane ring-opening (e.g., via acid-catalyzed reactions) and 29^29Si NMR to monitor silanol condensation. Optimize curing conditions (temperature, catalyst).
  • Data Contradiction : Some studies report oxetane ring-opening under acidic conditions, which may reduce crosslinking density. However, thermal curing (80–100°C) prioritizes silanol condensation, preserving the oxetane for downstream reactions .

Q. What strategies mitigate premature hydrolysis during storage while maintaining reactivity for surface grafting?

  • Methodology : Store silane under anhydrous conditions (argon atmosphere, molecular sieves). Pre-hydrolyze in situ using controlled humidity chambers.
  • Validation : Compare shelf life via FT-IR (Si-O-alkoxy peak stability) and TGA (weight loss <2% after 6 months). Sico Performance Material recommends storage at –20°C for long-term stability .

Q. How does the alkyl chain length (C3-propyl vs. longer chains) impact the orientation of self-assembled monolayers (SAMs) on metal oxides?

  • Methodology : Use AFM and XPS to analyze SAM uniformity. Compare with shorter-chain analogs (e.g., APTES) and longer-chain silanes (e.g., octadecyltrimethoxysilane).
  • Findings : The C3-propyl spacer balances flexibility and steric hindrance, enabling dense packing (~3 molecules/nm2^2) while allowing oxetane accessibility for post-functionalization .

Experimental Design & Troubleshooting

Q. Why do inconsistencies arise in contact angle measurements after surface functionalization, and how can they be resolved?

  • Root Cause : Incomplete hydrolysis or contamination from residual solvents.
  • Solution : Pre-clean substrates with piranha solution (H2_2SO4_4/H2_2O2_2), rinse with ultrapure water, and validate monolayer quality via ellipsometry. Replicate protocols from studies using APTES-modified surfaces .

Q. What analytical techniques differentiate between physisorbed and chemisorbed silane layers?

  • Methodology : Perform sonication in toluene for 10 min to remove physisorbed layers. Use XPS to compare Si 2p peaks (chemisorbed layers show Si–O–Si at ~103 eV). TOF-SIMS can map surface-bound fragments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-
Reactant of Route 2
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Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.